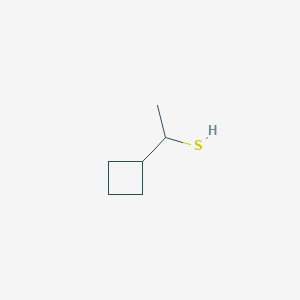
1-Cyclobutylethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylethane-1-thiol is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with a thiol (-SH) functional group. This compound falls under the category of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide. This reaction typically occurs under mild conditions and yields the desired thiol compound. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with cyclobutylmethyl halides to form alkylisothiouronium salts. These salts are then hydrolyzed to produce the thiol .
Industrial production methods for thiols often involve large-scale reactions using similar principles but optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
1-Cyclobutylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can react with mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Thiol-Ene Reaction: This radical-mediated reaction involves the addition of thiols to alkenes, forming thioethers. .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, often involved in redox reactions and enzyme functions.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and as additives in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-Cyclobutylethane-1-thiol involves its thiol group, which can participate in redox reactions and form strong bonds with metals. This property is exploited in various applications, such as in the stabilization of metal nanoparticles and in catalysis. The thiol group can also undergo nucleophilic substitution reactions, making it a versatile functional group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylethane-1-thiol can be compared with other thiol compounds such as ethanethiol, propanethiol, and butanethiol. While these compounds share the thiol functional group, this compound is unique due to its cyclobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a useful compound in various scientific research areas. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and potential in future research.
Eigenschaften
Molekularformel |
C6H12S |
|---|---|
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
1-cyclobutylethanethiol |
InChI |
InChI=1S/C6H12S/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
MLCGHBJMRHTLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


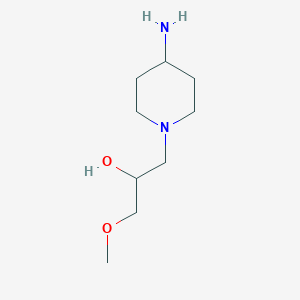
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
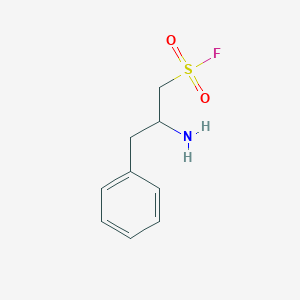
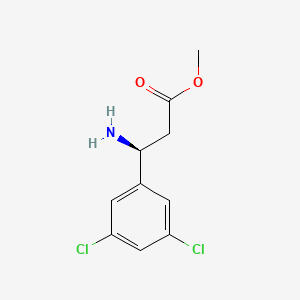
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
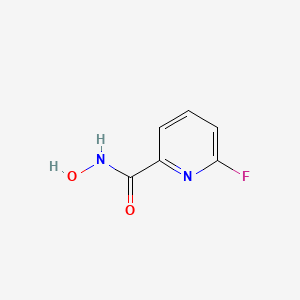

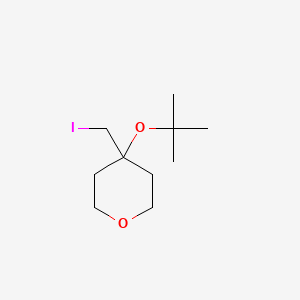
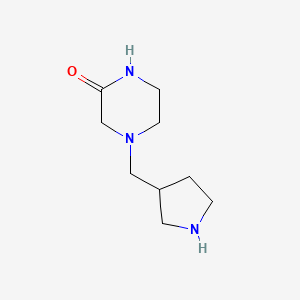
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
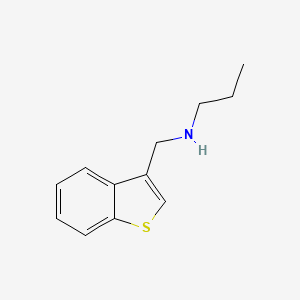
amine](/img/structure/B13309762.png)
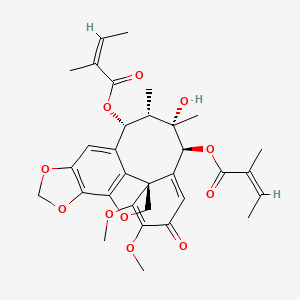
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
